N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a p-tolyl group and at position 5 with a 3,3-diphenylpropanamide moiety. The pyrazolopyrimidine scaffold is known for its kinase inhibitory properties, particularly in targeting EGFR and other oncogenic kinases .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c1-19-12-14-22(15-13-19)32-26-24(17-29-32)27(34)31(18-28-26)30-25(33)16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17-18,23H,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUXDVDJYQZXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which has been associated with various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The molecular formula of this compound is C18H18N4O2. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and an amide moiety. These functional groups contribute to its chemical reactivity and biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core with p-tolyl and diphenylpropanamide groups | Potential anticancer and enzyme inhibitory activities |
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds bearing similar scaffolds have shown high inhibitory activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A notable study demonstrated that analogs of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the micromolar range against different tumor cell lines. For example:
These findings suggest that this compound may possess similar anticancer properties.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have been associated with anti-inflammatory and antiparasitic activities. Some derivatives have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. This broad spectrum of biological activities highlights the therapeutic potential of this compound class.
Case Studies
A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activity through molecular docking and in vitro assays. The results indicated that specific substitutions on the pyrazolo ring significantly influenced their binding affinity to target enzymes involved in cancer progression.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinones with Hydrazide/Carbohydrazide Substituents
Example Compounds :
Key Findings :
- EGFR Inhibition : IC50 values for EGFR inhibition ranged from 0.03 µM (erlotinib, reference) to 0.186 µM (compound 237) .
- Antiproliferative Activity : MCF-7 cell line IC50 values were 34.55–60.02 µM, with apoptosis induction (flow cytometry) highest for compound 235 .
- Docking Studies : These compounds bind the ATP pocket of EGFR (PDB: 1M17), with hydrazide groups forming hydrogen bonds with key residues (e.g., Met769) .
Comparison: The target compound’s 3,3-diphenylpropanamide group may offer superior metabolic stability compared to hydrazide derivatives, which are prone to hydrolysis.
Urea-Linked Pyrazolo[3,4-d]pyrimidinones
Example Compounds :
- 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives .
Key Findings :
Comparison :
The target compound’s amide linkage may reduce hydrogen-bonding capacity compared to urea derivatives but could improve pharmacokinetic properties (e.g., oral bioavailability) due to reduced polarity.
Fluorinated Pyrazolo[3,4-d]pyrimidinones
Example Compounds :
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
Key Findings :
- Physicochemical Properties : Fluorine substituents increase electronegativity and lipophilicity (logP), enhancing blood-brain barrier penetration in some analogs .
- Synthetic Complexity : Fluorination introduces synthetic challenges but improves target selectivity .
Comparison :
The absence of fluorine in the target compound may reduce off-target interactions but could limit potency in fluorine-sensitive kinases. The p-tolyl group in the target compound balances lipophilicity without the metabolic liabilities of fluorinated groups.
Chromeno-Pyrimidine Hybrids
Example Compounds :
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .
Key Findings :
- Drug-Likeness : Computational studies predict good oral bioavailability and compliance with Lipinski’s rules .
- Synthetic Simplicity : One-step synthesis via catalytic p-toluenesulfonic acid .
Comparison: The chromeno-pyrimidine core lacks the pyrazolo[3,4-d]pyrimidinone scaffold, reducing kinase selectivity. However, the piperidine substituent in this analog may enhance solubility compared to the target compound’s diphenylpropanamide group.
Tabulated Comparison of Key Analogs
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Range | Source |
|---|---|---|---|
| Core formation | DMSO, 70°C, 12 h | 60–70% | |
| Amide coupling | Triethylamine, RT, 6 h | 75–85% | |
| Final purification | Recrystallization (acetonitrile) | >95% purity |
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 483.532 for derivatives) .
- FTIR : Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Advanced: How to design experiments to evaluate kinase inhibition activity?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs showing inhibition .
- Assay protocol :
- Data interpretation : Compare inhibition potency with substituent effects (e.g., trifluoromethyl groups enhance binding ).
Advanced: How to resolve contradictions in reported biological activity data across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., p-tolyl vs. 4-fluorophenyl) and assess activity trends .
- Experimental replication : Standardize assay conditions (e.g., cell line viability protocols) to minimize variability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies .
Q. Table 2: Comparative Bioactivity of Derivatives
| Substituent | IC50 (μM) A549 Cells | Source |
|---|---|---|
| p-tolyl | 0.45 | |
| 4-fluorophenyl | 0.78 | |
| 3,4-dimethylphenyl | 0.32 |
Advanced: What methodologies are effective for pharmacokinetic profiling?
Methodological Answer:
- In vitro ADME :
- In vivo studies : Administer compound (10 mg/kg, IV/oral) in rodent models and measure plasma concentration via LC-MS/MS .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Formulation optimization : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation .
- Structural modification : Introduce hydrophilic groups (e.g., methoxy or piperazine) without disrupting target binding .
Basic: What purification strategies are recommended for intermediates?
Methodological Answer:
- Chromatography : Flash chromatography (hexane:ethyl acetate gradient) for non-polar intermediates .
- Recrystallization : Use ethanol/water mixtures for polar derivatives .
- TLC monitoring : Regular checks (silica GF254, UV visualization) ensure reaction completion .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
